molecular formula C8H15NOS B1472426 1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-ol CAS No. 1554653-42-7

1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-ol

Cat. No.: B1472426
CAS No.: 1554653-42-7
M. Wt: 173.28 g/mol
InChI Key: IGTFEWVTNUMORR-UHFFFAOYSA-N
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Description

1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-ol is a useful research compound. Its molecular formula is C8H15NOS and its molecular weight is 173.28 g/mol. The purity is usually 95%.
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Biological Activity

1-(Tetrahydro-2H-thiopyran-4-yl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its unique structural features, which may confer various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrahydrothiopyran ring fused with an azetidine structure. Its molecular formula is C8H15NOSC_8H_{15}NOS, indicating the presence of sulfur, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, related compounds have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential metabolic pathways .

Compound Activity Target Organisms
This compoundAntimicrobialGram-positive bacteria, fungi
(Tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanolAntimicrobial, AnticonvulsantVarious bacterial strains

Anticonvulsant Activity

Some derivatives of tetrahydrothiopyran compounds have been reported to exhibit anticonvulsant properties. These effects are likely mediated through modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal excitability.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to neurotransmitter receptors or enzymes, altering their activity.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for microbial survival or neuronal function.
  • Signal Transduction Modulation : By interacting with signaling pathways, it could influence cellular responses to external stimuli.

Study 1: Antifungal Activity

A study evaluated the antifungal properties of several thiopyran derivatives against Candida albicans and Aspergillus flavus. The results indicated that certain modifications to the thiopyran ring enhanced antifungal efficacy, suggesting a structure-activity relationship that could be exploited in drug design .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of tetrahydrothiopyran derivatives in animal models of epilepsy. The findings demonstrated that these compounds significantly reduced seizure frequency and severity, supporting their potential as therapeutic agents in epilepsy management.

Properties

IUPAC Name

1-(thian-4-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS/c10-8-5-9(6-8)7-1-3-11-4-2-7/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTFEWVTNUMORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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